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MACADAMIA TERNIFOLIA SEED OIL - 128497-20-1

MACADAMIA TERNIFOLIA SEED OIL

Catalog Number: EVT-1520574
CAS Number: 128497-20-1
Molecular Formula: C8H18O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of macadamia oil is the seeds of the macadamia tree (Macadamia ternifolia), which belongs to the Proteaceae family. The oil is extracted from the kernels of the nuts, which contain over 75% oil by weight. The composition of macadamia oil can vary based on factors such as seed maturity, geographic location, and cultivation conditions .

Classification

Macadamia oil is classified as a vegetable oil and falls under the category of edible oils. It is primarily composed of triglycerides, with significant amounts of monounsaturated fats. Its fatty acid profile includes approximately 60% oleic acid, 19% palmitoleic acid, and smaller amounts of linoleic and alpha-linolenic acids .

Synthesis Analysis

Methods

The extraction of macadamia oil typically employs cold pressing or solvent extraction methods. Cold pressing involves mechanically pressing the seeds without heat, which helps retain the oil's nutrients and flavor. In contrast, solvent extraction uses organic solvents like hexane to dissolve the oil from the seeds, followed by evaporation to remove the solvent .

Technical Details:

Molecular Structure Analysis

Structure

The molecular structure of macadamia oil consists predominantly of triglycerides formed from glycerol and three fatty acids. The key fatty acids include:

  • Oleic Acid (C18:1): A monounsaturated fatty acid.
  • Palmitoleic Acid (C16:1): Another monounsaturated fatty acid that contributes to skin health.
  • Linoleic Acid (C18:2) and Alpha-Linolenic Acid (C18:3): Polyunsaturated fatty acids present in smaller quantities .

Data

The specific gravity of macadamia oil ranges from 0.900 to 0.920, with a flash point exceeding 300 °C (572 °F), indicating its stability during cooking processes .

Chemical Reactions Analysis

Reactions

Macadamia oil undergoes various chemical reactions depending on its application:

Technical Details:

  • The oxidative stability can be measured using parameters such as induction time and peroxide value. Studies indicate that macadamia oil has an induction time ranging from 6.82 to 10.08 hours under specific conditions .
Mechanism of Action

Process

The beneficial effects of macadamia oil are attributed to its rich fatty acid composition:

  • Skin Absorption: Palmitoleic acid enhances skin permeability, making it an ideal ingredient for moisturizers and hair treatments.
  • Anti-inflammatory Properties: Oleic acid contributes to reducing inflammation and promoting skin healing.

Data

Research indicates that formulations containing macadamia oil significantly improve skin hydration and elasticity due to its emollient properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, light yellow liquid with a nutty aroma.
  • Viscosity: Relatively low viscosity compared to other oils, making it easy to apply in cosmetic products.

Chemical Properties

  • Composition: High in monounsaturated fats (~78%), low in polyunsaturated fats (~3.7%).
  • Stability: Exhibits high oxidative stability due to low polyunsaturated fat content; suitable for cooking at high temperatures .
Applications

Scientific Uses

Macadamia ternifolia seed oil has diverse applications across various fields:

  • Culinary Uses: Used as a cooking oil due to its high smoke point and nutty flavor.
  • Cosmetic Formulations: Incorporated into skin care products for its moisturizing properties; effective in formulations aimed at improving skin texture and hydration.
  • Nutritional Supplements: Explored for potential health benefits related to heart health due to its favorable fatty acid profile.
Botanical and Phytochemical Characterization of *Macadamia Ternifolia* Seed Oil

Taxonomic Classification and Geographic Distribution of Macadamia Ternifolia

Macadamia ternifolia belongs to the Proteaceae family, a genus comprising four recognized species: M. integrifolia, M. tetraphylla, M. ternifolia, and M. jansenii [7] [8]. Phylogenetic analyses based on nuclear genome sequencing confirm M. ternifolia forms a distinct clade, evolutionarily closer to M. jansenii than to the commercially dominant M. integrifolia or M. tetraphylla [7]. This species is endemic to fragmented rainforest ecosystems in subtropical eastern Australia, specifically distributed from the Samford Valley to Gympie in Queensland [7] [8]. Unlike the widely cultivated M. integrifolia, M. ternifolia occupies a limited native range and remains largely undomesticated due to its toxic properties and smaller nut size [8] [9]. Chloroplast genome studies reveal evidence of historical hybridization with M. integrifolia, contributing to complex genetic relationships despite clear nuclear genomic differentiation [7].

Morphological and Biochemical Composition of Macadamia Nuts

M. ternifolia nuts exhibit distinct morphological characteristics: spherical shape, extremely hard shells, and kernels averaging 2.66–2.98 g per nut [3]. The fruit structure comprises three layers: a fibrous outer husk, a lignified shell, and an edible kernel. Kernels yield 35.25–37.01% of total nut weight, slightly lower than M. integrifolia (typically >40%) [3]. Biochemical analyses reveal kernels contain 65–75% oil by weight, alongside 6–8% sugars and 8–9% protein [2] [3]. The oil accumulation initiates during late nut maturation, coinciding with reduced sugar content [2]. Regional cultivation conditions significantly influence kernel composition; for instance, nuts from China’s Yunnan province show higher linoleic acid (2.91%) and unsaturated fatty acid ratios (85.60%) compared to other regions [3].

Table 1: Morphological and Biochemical Traits of M. ternifolia Kernels

ParameterRange/ValueMeasurement Basis
Kernel Weight2.66–2.98 gPer nut
Kernel Yield35.25–37.01%Percentage of nut
Total Oil Content65–75%Kernel weight
Sugar Content (Fresh)≤4.6%Kernel weight
Protein Content~8–9%Kernel weight
Dominant Storage LipidsTriglycerides>95% of total lipids

Fatty Acid Profiling: Oleic Acid, Palmitoleic Acid, and Unsaturated Lipid Ratios

The fatty acid profile of M. ternifolia oil is dominated by monounsaturated fatty acids (MUFAs), constituting 80–86% of total lipids [1] [3] [9]. Key constituents include:

  • Oleic acid (C18:1): 40.0–51.0%, functioning as a skin-conditioning agent and oxidation-resistant lipid [1] [2]
  • Palmitoleic acid (C16:1): 24.0–36.0%, an omega-7 fatty acid structurally analogous to human sebum, enhancing skin penetration and cellular regeneration [1] [6] [9]
  • Saturated fatty acids: Primarily palmitic acid (9.3–13.1%) and stearic acid (4.6–6.1%), contributing to oxidative stability [2] [3]
  • Polyunsaturated fatty acids: Low concentrations of linoleic acid (1.6–3.7%) and α-linolenic acid (<1.5%), limiting susceptibility to rancidity [2] [8]

The unsaturated-to-saturated fatty acid ratio ranges from 4.8:1 to 6.2:1, varying with genetic lineage and environmental conditions [2] [3]. This high MUFA concentration confers a low melting point (-8 to -1°C), maintaining liquid state at room temperature, and enhances oxidative stability compared to polyunsaturated-rich oils [1] [9].

Table 2: Fatty Acid Composition of M. ternifolia Seed Oil

Fatty AcidCarbon ChainPercentage Range (%)Biological Relevance
Oleic AcidC18:140.0–51.0Skin conditioning, oxidation resistance
Palmitoleic AcidC16:1 (ω-7)24.0–36.0Sebum mimic, cellular regeneration
Palmitic AcidC16:09.3–13.1Emollient, oxidative stability
Stearic AcidC18:04.6–6.1Emollient, viscosity modifier
Linoleic AcidC18:2 (ω-6)1.6–3.7Barrier repair, low concentration
Arachidic AcidC20:02.9–4.0Wax ester precursor

Minor Bioactive Constituents: Tocopherols, Phytosterols, and Polyphenols

Beyond fatty acids, M. ternifolia oil contains diverse lipid-soluble phytochemicals contributing to functionality:

  • Tocopherols: α-Tocopherol (vitamin E) predominates (22.3–49.7 mg/kg), providing antioxidant protection against lipid peroxidation. γ-Tocopherol and tocotrienols occur at lower concentrations [3] [9].
  • Phytosterols: β-Sitosterol is the major sterol (1569–2571 mg/kg), accompanied by campesterol and avenasterols. These compounds modulate skin barrier function and exhibit anti-inflammatory properties [3] [6] [9].
  • Polyphenols: Hydroxybenzoic acids (e.g., ρ-hydroxybenzoic acid) and caffeic acid derivatives (19.74–123.40 mg GAE/kg) contribute radical-scavenging capacity [3] [9].
  • Squalene: A triterpenoid (91–268 mg/kg) with emollient and antioxidant properties [3] [4].

Extraction methodology critically influences retention: Cold-pressing preserves higher squalene (261.88 mg/kg) and polyphenol (39.74 mg/kg) levels versus solvent extraction [4]. These compounds synergistically enhance the oil’s antioxidant capacity, as demonstrated in DPPH and FRAP assays [3] [9].

Table 3: Minor Bioactive Constituents in M. ternifolia Oil

Compound ClassSpecific ConstituentsConcentration RangeFunction
Tocopherolsα-Tocopherol, γ-Tocopherol22.3–53.1 mg/kgAntioxidant, photoprotection
Phytosterolsβ-Sitosterol, Campesterol1569–2571 mg/kgBarrier repair, anti-inflammatory
Polyphenolsρ-Hydroxybenzoic acid, Caffeic acid19.74–123.40 mg GAE/kgRadical scavenging, metal chelation
Squalene-91–268 mg/kgEmollient, antioxidant

Comparative Analysis of Macadamia Ternifolia and Macadamia Integrifolia Seed Oils

Critical distinctions exist between these botanically related oils:

  • Toxicity: M. ternifolia kernels contain cyanogenic glycosides (∼9.6 mmol/g), rendering them toxic for consumption, whereas M. integrifolia contains negligible levels [9] [8].
  • Lipid Profiles: M. ternifolia exhibits higher palmitoleic acid (24–36% vs. 15–22%) and lower oleic acid (40–51% vs. 55–67%) than M. integrifolia [1] [2] [8].
  • Phytochemical Diversity: Total phytosterols are comparable (∼1900–2065 mg/kg), but M. ternifolia shows greater regional variability in polyphenols due to environmental stress responses [3].
  • Commercial Viability: M. integrifolia dominates food/cosmetic markets due to non-toxicity and higher kernel yields. M. ternifolia oil remains restricted to topical applications where toxicity concerns are mitigated [8] [9].
  • Oxidative Stability: Both oils exhibit high smoke points (>200°C) and low polyunsaturation, but M. integrifolia’s lower palmitoleic acid may confer marginally extended shelf-life [2] [8].

Fig. 1: Simplified Phylogenetic Relationship of Macadamia Species

Proteaceae Family  ├── Clade 1: Large-fruited Species  │   ├── *M. integrifolia* (Smooth-shelled, edible)  │   └── *M. tetraphylla* (Rough-shelled, edible)  └── Clade 2: Small-fruited Species  ├── *M. ternifolia* (Toxic kernels)  └── *M. jansenii* (Toxic kernels)  

Table 4: Comparative Analysis of Macadamia Species Oils

ParameterM. ternifoliaM. integrifoliaSignificance
Palmitoleic Acid (%)24–3615–22Higher skin affinity in M. ternifolia
Oleic Acid (%)40–5155–67Better oxidative stability in M. integrifolia
Cyanogenic GlycosidesPresent (∼9.6 mmol/g)Absent/TraceToxicity restricts M. ternifolia to topical use
Kernel Yield (%)35–3740–45Commercial preference for M. integrifolia
Regional AdaptabilityLimited (Sub-tropical QLD)Broad (Global cultivation)M. integrifolia dominates production

The physicochemical similarities—including low viscosity, Newtonian flow behavior, and similar saponification indices (185–195 mg KOH/g)—enable interchangeable functionality in emulsions [4] [6]. However, M. ternifolia’s elevated palmitoleic acid may enhance dermal absorption in cosmetic formulations [6] [9].

Properties

CAS Number

128497-20-1

Product Name

MACADAMIA TERNIFOLIA SEED OIL

Molecular Formula

C8H18O2

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